4-Fluoro-3-isopropylbenzaldehyde
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Overview
Description
4-Fluoro-3-isopropylbenzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the fourth position and an isopropyl group at the third position on the benzene ring, with an aldehyde functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-isopropylbenzaldehyde can be synthesized through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to introduce the fluorine atom at the desired position . Another method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboron compounds and halides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogen-exchange reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the exchange of the halogen atom with fluorine .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Fluoro-3-isopropylbenzoic acid.
Reduction: 4-Fluoro-3-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-3-isopropylbenzaldehyde involves its interaction with various molecular targets and pathways. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Similar structure but lacks the isopropyl group.
3-Isopropylbenzaldehyde: Similar structure but lacks the fluorine atom.
4-Fluoro-3-nitrobenzaldehyde: Similar structure but has a nitro group instead of an isopropyl group.
Properties
IUPAC Name |
4-fluoro-3-propan-2-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFAIHLSBYEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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